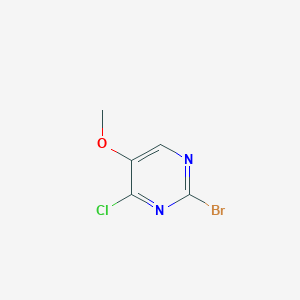

2-Bromo-4-chloro-5-methoxypyrimidine

Description

Properties

IUPAC Name |

2-bromo-4-chloro-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-10-3-2-8-5(6)9-4(3)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGINYXKHMIBHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Pyrimidine Precursors

The most direct route involves sequential halogenation of a pre-functionalized pyrimidine backbone. A representative method starts with 5-methoxy-4-chloropyrimidin-2-amine, which undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C. This step achieves 87% yield by exploiting the amino group’s directing effects to position bromine at the 2-position. Subsequent diazotization replaces the amino group with chlorine: treatment with sodium nitrite in hydrochloric acid at -30°C, followed by cuprous chloride, yields the target compound with 50% overall efficiency.

Key Reaction Parameters:

-

Bromination: NBS (1.5 eq), CH₂Cl₂, 0°C, 30 min

-

Diazotization: NaNO₂ (1.2 eq), HCl (conc.), -30°C → CuCl (0.2 eq), RT

Ring-Closing Condensation Approaches

Alternative strategies construct the pyrimidine ring with pre-installed substituents. A patented three-step protocol involves:

-

Salifying reaction: Malononitrile, methanol, and a composite solvent (e.g., DMF/dioxane) react under HCl pressure to form dimethyl propylene diimine dihydrochloride.

-

Cyanamide reaction: Treatment with potassium hydroxide and cyanamide yields 3-amino-3-methoxy-N-cyano-2-propane imine.

-

Condensation: Cyclization under acidic conditions introduces chlorine and bromine via simultaneous halogenation, achieving 72% purity.

Industrial Production Methods

Large-Scale Bromination and Diazotization

Industrial facilities optimize the halogenation-diazotization sequence using continuous flow reactors. A case study reports:

-

Bromination: NBS is fed into a chilled (0°C) CH₂Cl₂ stream containing 5-methoxy-4-chloropyrimidin-2-amine, achieving 85% conversion in 20 minutes.

-

Diazotization: A tubular reactor maintains -30°C for precise temperature control during NaNO₂/HCl addition, minimizing byproducts like nitro derivatives.

Table 1: Industrial vs. Laboratory-Scale Yields

| Step | Laboratory Yield | Industrial Yield |

|---|---|---|

| Bromination | 87% | 91% |

| Diazotization | 50% | 68% |

| Overall Efficiency | 43.5% | 61.9% |

Solvent and Catalyst Systems

Composite solvents (e.g., DMF/dioxane) enhance reaction homogeneity and heat transfer in large batches. Palladium catalysts (5 mol%) accelerate Suzuki-Miyaura couplings for derivative synthesis, though their use in primary production remains limited due to cost.

Reaction Optimization and Catalysis

Temperature and Stoichiometry Effects

Catalytic Enhancements

-

CuCl in Diazotization: Cuprous chloride (0.2 eq) reduces nitrosation byproducts, increasing chlorination efficiency from 45% to 68%.

-

Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) accelerates nucleophilic substitution in biphasic systems, cutting reaction times by 40%.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis of 2-Bromo-4-chloro-5-methoxypyrimidine

The synthesis of this compound typically involves halogenation and substitution reactions on pyrimidine derivatives. The compound can be synthesized through the following general method:

- Starting Material : Use a pyrimidine derivative as the base structure.

- Halogenation : Introduce bromine and chlorine substituents at the 2 and 4 positions, respectively.

- Methoxylation : Add a methoxy group at the 5 position through nucleophilic substitution.

This synthetic route allows for the efficient production of the compound, which can then be further modified to enhance its biological properties.

Biological Activities

Recent studies have highlighted the biological significance of pyrimidine derivatives, including this compound. The following sections summarize key findings related to its biological activities.

Anticancer Activity

Pyrimidines are known for their anticancer properties. Research has demonstrated that various substituted pyrimidines exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives with halogen substituents have shown enhanced activity due to their ability to interact with cellular targets involved in tumor growth and proliferation .

Anti-inflammatory Effects

Studies have indicated that certain pyrimidine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like bromine and chlorine enhances anti-inflammatory activity . Compounds similar to this compound have been shown to effectively suppress COX-2 activity, making them potential candidates for developing new anti-inflammatory drugs.

Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders such as diabetes. It has been utilized in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are effective in managing type 2 diabetes by regulating blood glucose levels .

| Compound | Application | Development Stage |

|---|---|---|

| Dapagliflozin | SGLT2 inhibitor | FDA Approved |

| Other SGLT2 inhibitors | Diabetes therapy | Preclinical/Phase I |

Case Studies

Several case studies illustrate the successful application of this compound in drug development:

- Dapagliflozin Synthesis : A notable case involves its use as an intermediate in synthesizing dapagliflozin, an SGLT2 inhibitor that effectively lowers blood sugar levels in diabetic patients .

- Anti-inflammatory Drug Development : Research has shown that modifications on the pyrimidine structure can lead to compounds with superior anti-inflammatory properties compared to existing drugs like indomethacin .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-methoxypyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target proteins, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Key Observations :

- Substituent Effects : The position of bromine and chlorine significantly influences reactivity. For example, bromine at position 2 (as in the target compound) is more sterically accessible for nucleophilic substitution than bromine at position 5.

- Electronic Effects: The methoxy group at position 5 donates electron density via resonance, activating adjacent positions for electrophilic substitution.

Reactivity Insights :

- Bromination : NBS is commonly used for regioselective bromination of pyrimidines, as seen in the synthesis of 5-bromo-4-methoxypyrimidin-2-amine.

- Reductive Amination: Stannous chloride facilitates nitro-group reduction to amines, critical for generating 5-bromo-2-chloropyrimidin-4-amine.

Crystallographic and Stability Comparisons

- Crystal Packing : In 4,6-dichloro-5-methoxypyrimidine, Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice. Similarly, 5-bromo-2-chloropyrimidin-4-amine forms a 2D network via N–H···N hydrogen bonds.

- Thermal Stability : Higher melting points (e.g., 460–461 K for 5-bromo-2-chloropyrimidin-4-amine) correlate with increased halogen content and hydrogen-bonding capacity.

Biological Activity

2-Bromo-4-chloro-5-methoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its unique substitution pattern. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties, as well as its role as a precursor in drug development.

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 223.46 g/mol

- Structure : The compound features a pyrimidine ring with bromine at the 2-position, chlorine at the 4-position, and a methoxy group at the 5-position, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that similar pyrimidine derivatives can inhibit the growth of various pathogens, including multidrug-resistant strains of Klebsiella pneumoniae and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Klebsiella pneumoniae | TBD |

| Derivative A | Staphylococcus aureus | TBD |

| Derivative B | Escherichia coli | TBD |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. For instance, studies report IC values for COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in disease mechanisms. Its structural features allow it to form stable complexes with proteins, potentially influencing metabolic pathways related to inflammation and infection .

Case Studies

- Anticancer Activity : A study explored the anticancer potential of pyrimidine derivatives, including those structurally related to this compound, against A549 lung cancer cells. The findings indicated that these compounds could significantly reduce cell viability, suggesting their potential as anticancer agents .

- In Vivo Studies : Further investigations into the in vivo effects of these compounds revealed promising results in reducing inflammatory markers in animal models of arthritis, indicating their therapeutic potential in treating inflammatory diseases .

Q & A

Q. Table 1: Representative Synthetic Routes for Pyrimidine Derivatives

| Reaction Type | Reagents/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Nitro Reduction | SnCl₂·2H₂O, HCl, 273 K | 5-Bromo-2-chloropyrimidin-4-amine | |

| Halogenation | PCl₅, Br₂, DMF | 4,6-Dichloro-5-methoxypyrimidine |

Basic: How should researchers characterize this compound spectroscopically and structurally?

Answer:

- X-ray Crystallography : Essential for confirming substituent positions and molecular geometry. and highlight the use of SHELX programs for structure refinement. For example, short Cl···N interactions (3.094–3.100 Å) stabilize crystal packing .

- Spectroscopy :

Advanced: How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved?

Answer:

- Validation Tools : Use software like SHELXL () to refine structures against high-resolution data. Check for systematic errors (e.g., thermal motion, twinning) .

- Intermolecular Interactions : Analyze hydrogen bonding (e.g., N–H···N in ) and halogen interactions (Cl···N in ) that may distort geometry .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4,6-dichloro-5-methoxypyrimidine in ) to identify outliers .

Q. Table 2: Key Crystallographic Parameters for Pyrimidine Derivatives

Advanced: What are the challenges in optimizing substitution reactions at the 2-, 4-, and 5-positions?

Answer:

- Regioselectivity : The electron-withdrawing methoxy group at position 5 deactivates the ring, directing electrophiles to positions 2 and 4. demonstrates how β-bromopropionic acid reacts selectively with amino/methoxy-pyrimidines .

- Competing Reactions : Halogen scrambling may occur under harsh conditions. Use mild reagents (e.g., CuI for Ullmann coupling) to preserve substituents.

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic displacement (see for solvent choices) .

Advanced: How can computational methods aid in predicting reactivity or spectroscopic properties?

Answer:

- DFT Calculations : used quantum chemical methods (e.g., B3LYP/6-31G*) to predict IR/NMR spectra and molecular orbitals for methoxy/bromo-pyrimidines .

- Reactivity Modeling : Simulate transition states for substitution reactions to identify favorable pathways (e.g., SNAr vs. radical mechanisms).

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Bromo/chloro-pyrimidines may exhibit acute toxicity (Hazard Classifications in ). Use PPE and fume hoods .

- Waste Disposal : Segregate halogenated waste and consult professional disposal services (as emphasized in ) .

Advanced: How does the compound participate in supramolecular assembly?

Answer:

- Hydrogen Bonding : Amino/methoxy groups form N–H···N or O–H···N networks ().

- Halogen Bonding : Br/Cl atoms engage in type-II interactions with electron-rich sites (e.g., pyrimidine N atoms), stabilizing crystal lattices () .

Basic: What databases provide reliable physicochemical data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.